molecular formula C2H5N3O2 B1605039 Nitrosomethylurea CAS No. 36851-80-6

Nitrosomethylurea

Cat. No. B1605039
CAS RN: 36851-80-6
M. Wt: 103.08 g/mol
InChI Key: RHGYANGWZZFRIJ-UHFFFAOYSA-N
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Description

Nitrosomethylurea (NMU) is a pale yellow crystal or light yellow moist powder . It is a highly reliable carcinogen, mutagen, and teratogen . NMU is an alkylating agent, and exhibits its toxicity by transferring its methyl group to nucleobases in nucleic acids .


Synthesis Analysis

NMU can be synthesized from methylamine hydrochloride and urea. The solution is boiled gently under reflux for two and three-quarters hours and then vigorously for one-quarter hour. Sodium nitrite is dissolved in it, and the whole is cooled to 0°. The nitrosomethylurea rises to the surface as a crystalline foamy precipitate which is filtered at once with suction and pressed well on the filter . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .


Molecular Structure Analysis

The empirical formula of NMU is C2H5N3O2 and its molecular weight is 103.08 . The SMILES string representation of NMU is CN(N=O)C(N)=O .


Chemical Reactions Analysis

NMU is sensitive to humidity and light when pure. It is insoluble in water and slowly decomposes in water . In a reaction with 4-nitrothiophenol, NMU forms 4-nitrothiophenol methyl thioether (NTP-Me) from 4-nitrothiophenol (NTP) and diazomethane formed from NMU by adding alkali .


Physical And Chemical Properties Analysis

NMU is a pale yellow crystal or light yellow moist powder. It is sensitive to humidity and light when pure. It is insoluble in water and slowly decomposes in water . NMU has a density of 1.58g/cm^3, a melting point of 124°C, and a boiling point of 188.3°C at 760 mmHg .

Scientific Research Applications

Impact on Embryonic Lung Differentiation

Studies by Popova and Rossi (2000) revealed that NMU influences the differentiation of early rudiments of mouse embryonic lungs in organ cultures. Nontoxic doses of NMU were found to accelerate normal lung differentiation. However, NMU also induced disturbances in differentiation, such as the formation of polycystic structures and hyperplastic nodules, which are generally absent in controls (Popova & Rossi, 2000).

Effects on Pancreatic Islet Cell Destruction

Wilander (2009) conducted an ultrastructural study on the effects of NMU on pancreatic islet tissue in Chinese hamsters. The study found that NMU has a direct cytotoxic effect on different cells of the islet tissue, leading to significant cellular destruction (Wilander, 2009).

Safety And Hazards

NMU is toxic on skin contact or ingestion and causes skin irritation. When heated to decomposition, it emits toxic fumes of NOx . It is classified as a Group B2, probable human carcinogen by the EPA .

Relevant Papers

  • “Morphological studies of rat brain tumors induced by N-nitrosomethylurea” - This paper discusses how experimental glial tumors were induced by weekly intravenous injections of NMU in rats .
  • “Nitrosomethylurea Induces Nuclear and Cytoplasmic Chlorophyll Mutations in Nicotiana glauca Grahm” - This paper discusses how imbibed seed soaked in 1m M solution of NMU yielded variegated variants .
  • “Biological and Metabolic Effects of Nitrosomethylurea and …” - This paper discusses the biological and metabolic effects of NMU .

properties

IUPAC Name

nitrosomethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N3O2/c3-2(6)4-1-5-7/h1H2,(H3,3,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGYANGWZZFRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC(=O)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190328
Record name Urea, (nitrosomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrosomethylurea

CAS RN

36851-80-6
Record name Urea, (nitrosomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036851806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, (nitrosomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,100
Citations
AK Verma, JA Johnson, MN Gould, MA Tanner - Cancer research, 1988 - AACR
The effects of dietary supplementation of flavonol quercetin on both 7,12-dimethylbenz(a)anthracene (DMBA)- and N-nitrosomethylurea-induced mammary cancer in female Sprague-…
Number of citations: 501 aacrjournals.org
DD Leaver, PF Swann, PN Magee - British journal of cancer, 1969 - ncbi.nlm.nih.gov
… nitrosomethylurea given under the same conditions as in these biochemical experiments … N-nitrosomethylurea is among the most potent and versatile of known carcinogens. It induces …
Number of citations: 148 www.ncbi.nlm.nih.gov
HS Rosenkranz, M Bitoon… - Journal of the National …, 1968 - academic.oup.com
Nitrosomethylurea and nitrosomethylurethan devitalize Escherichia coli. This lethal event is accompanied by an inhibition of DNA synthesis and a degradation of cellular DNA. The …
Number of citations: 24 academic.oup.com
PM Gullino, HM Pettigrew… - Journal of the National …, 1975 - academic.oup.com
… In this study N-nitrosomethylurea (NMU) was used to induce in an inbred strain of rats a high yield of primary mammary tumors witli characteristics that would constitute a better model …
Number of citations: 567 academic.oup.com
MM Gottardis, VC Jordan - Cancer Research, 1987 - AACR
We have compared the antitumor activities of the antiestrogens, keoxifene (LY 156758) and tamoxifen (TAM), using the N-nitrosomethylurea (NMU) rat mammary carcinoma model. To …
Number of citations: 463 aacrjournals.org
B Portha, MH Giroix, JC Cros, L Picon - Annales de la Nutrition et de l' …, 1980 - JSTOR
Chemically the diabetogenic agent streptozotocin consists of 2-deoxy glucose with a N-nitrosomethylurea side chain at the second carbon ato Administration of streptozotocin brings …
Number of citations: 36 www.jstor.org
W Lijinsky, H Garcia, L Keefer, J Loo, AE Ross - Cancer Research, 1972 - AACR
Nitrosomethylurea (NMU) and nitrosoethylurea (NEU) were given to rats by injection of 10 and 30 mg, respectively, in 5 ml of 0.9% NaCl solution into the hepatic portal vein. Of 20 …
Number of citations: 74 aacrjournals.org
R Hamid, J Singh, BS Reddy… - … journal of oncology, 1999 - spandidos-publications.com
Studies in laboratory animals and epidemiological surveys suggest a relationship between the type and amount of dietary fat and mammary cancer. One mechanism proposed to …
Number of citations: 85 www.spandidos-publications.com
HH Schmidek, SL Nielsen, AL Schiller… - Journal of neurosurgery, 1971 - thejns.org
✓ Experimental glial tumors were induced by weekly intravenous injections of N-nitrosomethylurea (NNMU) in rats. The tumors included low- and high-grade gliomas of the astrocytic …
Number of citations: 246 thejns.org
HS Rosenkranz, HS Carr - Cancer Research, 1970 - AACR
… while nitrosomethylurea inhibits all macromolecular processes studied. The nitrosomethylurea-… of bacterial mutants insensitive to streptozotocin and nitrosomethylurea respectively. …
Number of citations: 28 aacrjournals.org

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